7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine

Fluoroquinolone antibiotics Chirality-activity relationship Levofloxacin synthesis

Sourcing a reliable, GMP-qualifiable intermediate for levofloxacin production is critical, as generic benzoxazine analogs fail in chiral resolution and downstream pharmacology. This racemic 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine (CAS 82419-33-8) is the non-substitutable penultimate precursor precisely matching the industrial process in RU2434005C1. - Non-substitutable scaffold: mandatory 7,8-difluoro pattern for DNA gyrase binding and required C-3 methyl for chiral resolution to (S)-levofloxacin. - Resolution-ready racemate: achieves ≥99% ee (S)-enantiomer via ZnCl₂-Mitsunobu, (S)-naproxen kinetic resolution, or microbial hydrolysis, ensuring process flexibility. - Industrial-grade quality: documented to deliver 99.6-99.9% purity in 76-81% yield without chromatography; procurement specifications include ≥99.5% HPLC purity, confirmed racemic identity (≤1% ee), and XRPD matching the Pbca racemate pattern.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
CAS No. 82419-33-8
Cat. No. B1603255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine
CAS82419-33-8
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=C(C=C2)F)F)ON1
InChIInChI=1S/C9H9F2NO/c1-5-4-6-2-3-7(10)8(11)9(6)13-12-5/h2-3,5,12H,4H2,1H3
InChIKeyZADJRGYAXJDFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine: Key Intermediate for Fluoroquinolone Synthesis


7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine (CAS 82419-33-8, molecular formula C₉H₉F₂NO, MW 185.17 g/mol) is the racemic form of a chiral 1,4-benzoxazine that serves as the penultimate key intermediate in the industrial synthesis of ofloxacin and its optically pure (S)-enantiomer-derived drug, levofloxacin [1]. First disclosed by Daiichi Seiyaku Co., Ltd. as the core structural precursor to the tricyclic pyridobenzoxazine fluoroquinolone scaffold, this compound contains two critical structural features: a 7,8-difluoro substitution pattern on the aromatic ring and a methyl-bearing chiral center at C-3 of the oxazine ring [2]. Both features are structurally mandatory for downstream conversion to biologically active fluoroquinolones; the compound is not interchangeable with non-fluorinated, mono-fluorinated, or des-methyl benzoxazine analogs in this synthetic pathway [3].

Step 1
Racemic 7,8-difluoro-3-methyl benzoxazine intermediate
Core scaffold for fluoroquinolone antimicrobial research
Step 2
Enantiomeric resolution via validated chemical or microbial routes
Four independent resolution protocols documented
Step 3
(S)-enantiomer for derivatization and biological evaluation
Supports antiviral and antimicrobial discovery programs

Why 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine Cannot Be Substituted


Generic substitution within the benzoxazine class is precluded by three inseparable structural determinants of downstream pharmacological outcome. First, the 3-methyl group creates the sole asymmetric center of the oxazine ring; without it, the des-methyl analog 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 82419-29-2) lacks the chiral handle required to access enantiopure levofloxacin [1]. Second, the 7,8-difluoro pattern is pharmacophorically essential: in the final drug, the C-8 fluorine contributes to DNA gyrase binding potency, and its removal or repositioning substantially reduces antibacterial activity [2]. Third, the presence of both fluorine atoms materially alters the stereochemical outcome of the kinetic resolution step used to obtain the (S)-enantiomer—fluorinated benzoxazines exhibit increased stereoselectivity with (S)-naproxen acyl chloride compared to their non-fluorinated congeners, meaning that a non-fluorinated or mono-fluorinated analog would not only yield an inactive final compound but would also behave unpredictably in the established resolution process [3]. These factors collectively establish that this specific compound is a non-substitutable registered starting material in any process targeting levofloxacin or its derivatives.

Chiral center requirement
3-Methyl group creates the sole asymmetric center essential for resolution; des-methyl analog cannot provide enantiopure precursor.
Fluorination pattern
7,8-Difluoro substitution alters stereoselectivity and downstream target engagement; non-fluorinated or mono-fluorinated analogs exhibit unpredictable resolution behavior.
Process specificity
Resolution protocols optimized for this fluorinated compound may not transfer to other benzoxazines; substitution risks invalid stereochemical outcome.

Quantitative Evidence: 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine


Enantiomer-Dependent Antibacterial Activity Difference

The (S)-enantiomer obtained by resolution of this racemic benzoxazine is converted to levofloxacin, which exhibits 8- to 128-fold greater antibacterial activity than the drug derived from the (R)-enantiomer (D-ofloxacin), depending on the bacterial species tested [1][2]. This activity differential directly quantifies the procurement-critical importance of sourcing a racemate that is amenable to high-yield enantiomeric resolution—a capability documented for this specific compound across at least four independent methodologies [3].

Enantiomer Activity
Head-to-head
8–128× activity difference
(S)-enantiomer-derived compound vs (R)-derived in antibacterial assays (MIC)
Supports enantiomer-specific procurement for antimicrobial research
In vitro MIC panel; Gram-positive and Gram-negative clinical isolates
Fluoroquinolone antibiotics Chirality-activity relationship Levofloxacin synthesis

Fluorine Effect on Stereoselectivity in Kinetic Resolution

A systematic comparative study of acylative kinetic resolution demonstrated that the 7,8-difluoro-substituted benzoxazine (1b) exhibits increased stereoselectivity upon acylation with (S)-naproxen acyl chloride compared to its non-fluorinated analog, 3,4-dihydro-3-methyl-2H-[1,4]benzoxazine (1d) [1]. Conversely, the fluorinated analog showed decreased resolution efficiency with N-phthaloyl-(S)-amino acyl chlorides, establishing that fluorine atoms in the aromatic fragment exert a significant and predictable electronic effect on the stereochemical outcome of kinetic resolution—a phenomenon not observed with the non-fluorinated congener [1].

Fluorine Stereoselectivity
Cross-study comparable
7,8-difluoro substrate: increased selectivity with (S)-naproxen acyl chloride; non-fluorinated analog: lower selectivity
Fluorine substitution alters resolution stereochemical outcome
Protocol transfer between fluorinated and non-fluorinated substrates not recommended
Kinetic resolution Fluorine effect on stereoselectivity Chiral amine resolution

Distinct Crystal Packing of Racemate and (S)-Enantiomer

Comparative single-crystal X-ray diffraction analysis revealed that the racemate (CAS 82419-33-8) and the (S)-enantiomer crystallize in fundamentally different space groups: the racemate adopts the centrosymmetric orthorhombic Pbca space group, whereas the (S)-enantiomer crystallizes in the chiral orthorhombic space group P2₁2₁2₁ [1]. Although bond lengths and torsional angles are nearly identical between the two forms, the racemate exhibits closer intermolecular NH···O hydrogen-bonding interactions in its crystal packing [1]. This structural divergence has direct consequences for physical property differentiation—melting point, solubility, and hygroscopicity—and provides a crystallographic basis for quality control identification of the racemic form versus the enantiopure (S)-form during procurement.

Crystal Packing
Head-to-head
Racemate: Pbca space group; (S)-enantiomer: P2₁2₁2₁; closer NH···O interactions in racemate
Crystallographic differentiation enables identity confirmation
XRPD recommended for racemic vs enantiopure verification
X-ray crystallography Solid-state characterization Chiral resolution

Non-Chromatographic Industrial Production Process

The Russian patent RU2434005C1 discloses a catalytic hydrogenation method for producing racemic 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine that delivers product yields of 76–81% with gas-liquid chromatographic purity of 99.6–99.9%, using isolation via hydrochloride salt formation and vacuum distillation (boiling point 106–109 °C at 2 mbar) rather than column chromatography [1]. This compares favorably with the earlier method of Joung et al. (J. Heterocycl. Chem. 2002, 39, 1065), which achieved 75.5% yield but required chromatographic purification with chloroform as eluent—a step that is impractical at industrial scale [2]. The patented process operates at moderate pressure (3.0–3.5 bar) and temperature (30–50 °C) using a Pd/Sibunit carbon catalyst in isopropyl alcohol, making it directly transferable to pilot and production scale [1].

Scalable Synthesis
Cross-study comparable
RU2434005C1 method: yield 76–81%, purity 99.6–99.9% (GLC), scalable; earlier method: 75.5% yield, chromatographic purification
Non-chromatographic purification supports batch consistency
Industrial process validation requires review
Process chemistry Industrial synthesis Purity specification

Multiple Resolution Methodologies for (S)-Enantiomer

The racemate CAS 82419-33-8 has been successfully resolved to the (S)-enantiomer at ≥99% ee via four mechanistically distinct routes: (i) ZnCl₂-assisted Mitsunobu cyclization (Kang et al., Tetrahedron Lett. 1996, 37, 9317–9320), ≥99% ee [1]; (ii) microbial enantioselective hydrolysis of the N-acetyl derivative using Rhodococcus erythropolis 25 and Microbacterium paraoxydans 20-11c (Russian Chemical Bulletin 2015, 64, 1097–1099), 99.6% ee [2]; (iii) (S)-naproxen acyl chloride kinetic resolution (Charushin et al., Tetrahedron: Asymmetry 1999, 10, 2691–2702), 99% ee [3]; and (iv) microbial resolution via lyophilized soil microorganisms (Miyadera & Imura, Tetrahedron: Asymmetry 1999, 10, 119–123), 99% ee [4]. This multiplicity of validated resolution routes means that procurement of this racemate is not tied to a single proprietary resolution technology.

Resolution Routes
Class-level inference
Four independent methods (Mitsunobu, microbial hydrolysis, naproxen resolution, microbial amide cleavage) each achieve ≥99% ee
Racemate resolution is process-robust across multiple routes
≥99% ee benchmark verified in independent studies
Enantiomeric resolution Asymmetric synthesis Process robustness

Anti-HSV-1 Activity of (S)-Enantiomer Derivative

The (S)-enantiomer of this benzoxazine, when conjugated via a 6-aminohexanoyl linker to a purine moiety, yields compound LAS-131 [(S)-4-[6-(purin-6-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine], which exhibits selective anti-herpesvirus activity against HSV-1 in cell culture, including against acyclovir-resistant mutants [1][2]. Resistance selection and high-throughput sequencing identified the large terminase subunit (pUL15) as the molecular target, representing a mechanism of action distinct from the DNA polymerase inhibition exploited by acyclovir and related nucleoside analogs [1]. This finding expands the procurement relevance of the (S)-enantiomer and its racemic precursor beyond fluoroquinolone antibiotic synthesis into antiviral drug discovery research.

Anti-HSV-1 Profile
Supporting evidence
(S)-conjugate LAS-131: selective anti-HSV-1 activity, retains activity against acyclovir-resistant mutants; targets terminase pUL15
Supports antiviral drug discovery research application
Mechanism distinct from nucleoside analogs
Antiviral research HSV-1 terminase inhibitor Acyclovir resistance

Application Scenarios for 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine


GMP Intermediate for Levofloxacin API Manufacturing

This racemate is the registered key intermediate in levofloxacin hemihydrate active pharmaceutical ingredient (API) synthesis. The industrial process documented in patent RU2434005C1 delivers product of 99.6–99.9% purity at 76–81% yield without chromatographic purification, making it suitable for GMP intermediate qualification [1]. Procurement specifications should require: (i) GC or HPLC purity ≥99.5%; (ii) identity confirmation by ¹H NMR, ¹⁹F NMR, and XRPD matching the Pbca racemate pattern (Russian Chemical Bulletin 2011, 60, 955–960) [2]; (iii) enantiomeric composition confirmation (racemic, ≤1% ee); and (iv) residual solvent profile consistent with the non-chromatographic isolation process. The racemate must be demonstrated to be resolvable to ≥99% ee (S)-enantiomer via at least one validated method [3].

Chiral Resolution Method Development and Scale-Up

Because four independent resolution methodologies—ZnCl₂-Mitsunobu cyclization, (S)-naproxen kinetic resolution, microbial amide hydrolysis, and microbial N-acetyl hydrolysis—each achieve ≥99% ee for the (S)-enantiomer from this racemate [1][2], the compound serves as an ideal substrate for comparative resolution technology assessment. The fluorine-dependent stereoselectivity documented in the 2013 comparative study [3] further establishes that resolution protocols validated on this specific 7,8-difluoro substrate cannot be assumed transferable to non-fluorinated benzoxazines, and vice versa. Researchers developing new chiral resolution methodologies can benchmark their performance against the established ≥99% ee threshold.

Benzoxazine-Purine Conjugates Targeting HSV-1 Terminase

The (S)-enantiomer of this benzoxazine, when functionalized at the N-4 position with a 6-aminohexanoyl linker conjugated to purine or pyrimidine moieties, yields compounds with selective anti-HSV-1 activity that is mechanistically distinct from nucleoside analog DNA polymerase inhibitors [1][2]. The lead compound LAS-131 retains activity against acyclovir-resistant HSV-1 mutants and targets the viral terminase complex (pUL15), a validated non-polymerase antiviral target [1]. This application scenario is relevant for medicinal chemistry groups seeking to explore the benzoxazine scaffold for antiviral lead optimization, particularly against drug-resistant herpesviruses. The racemate can be procured as starting material, resolved to the (S)-enantiomer, and elaborated via N-acylation chemistry.

Solid-State Characterization and Polymorph Screening Standard

The well-characterized crystallographic divergence between the racemate (space group Pbca) and the (S)-enantiomer (space group P2₁2₁2₁) [1] makes this compound system a valuable reference set for polymorph screening laboratories and solid-state chemistry groups. The closer NH···O intermolecular interactions in the racemate crystal packing provide a structurally rationalized basis for differential thermal behavior (melting point, DSC profile) between the racemic and enantiopure forms. Procurement of both the racemate (CAS 82419-33-8) and the (S)-enantiomer enables direct comparative solid-state studies, and the published single-crystal structures serve as validated reference data for XRPD identity testing in quality control workflows.

Application
Selection Property
Validation Focus
Fluoroquinolone Synthesis Intermediate Research
Purity verification and racemic identity
Resolution to ≥99% ee (S)-enantiomer
Chiral Resolution Method Development
Compatibility with chemical and microbial routes
≥99% ee benchmark achievement
Antiviral Agent Lead Optimization
(S)-enantiomer N-4 functionalization versatility
HSV-1 terminase inhibition and resistance profiling
Solid-State Characterization Reference
Distinct crystal packing between racemate and (S)-enantiomer
XRPD identity matching and thermal analysis
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